![molecular formula C9H14N4 B1399691 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1159530-85-4](/img/structure/B1399691.png)
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Overview
Description
“3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered building blocks in medicinal chemistry . They are synthesized from commercially available nonexpensive reagents and have potential for further synthetic application for medicinally oriented synthesis .
Synthesis Analysis
The synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate . This intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride . After several more steps, the final product is obtained .
Molecular Structure Analysis
The molecular structure of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by a triazolo[4,3-a]pyrazine core . This core structure is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” are complex and involve multiple steps . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Scientific Research Applications
Medicinal Chemistry Building Blocks
The compound serves as a building block in medicinal chemistry, providing quick access to derivatives starting from commercially available reagents. This facilitates the development of new therapeutic agents .
Therapeutic Treatments
Novel compounds derived from this chemical structure have been used in therapeutic treatments. The invention also includes a novel chiral synthesis method for these compounds .
Antibacterial Activity
Newly synthesized derivatives have shown antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that certain moieties enhance antibacterial properties .
Privileged Motif in Scientific Research
The condensed system of 1,2,4-triazole and piperazine within this compound is considered a “privileged motif” in scientific research, indicating its significance in various chemical and biological applications .
Kinase Inhibition and Antiproliferative Activities
Derivatives have been evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities against various cell lines in vitro, suggesting potential applications in cancer therapy .
Future Directions
The future directions for “3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” and similar compounds involve further exploration of their potential in medicinal chemistry . The development of a small molecule library of these compounds provides opportunities for further synthetic applications .
Mechanism of Action
Target of Action
The primary targets of 3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. The most significant of these is the disruption of cell proliferation and angiogenesis . By inhibiting these kinases, the compound prevents the activation of downstream signaling pathways that promote cell growth and the formation of new blood vessels .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . It also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be stored at 4°C and protected from light for optimal stability . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors.
properties
IUPAC Name |
3-cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-7(3-1)9-12-11-8-6-10-4-5-13(8)9/h7,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUANGLRKGELNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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